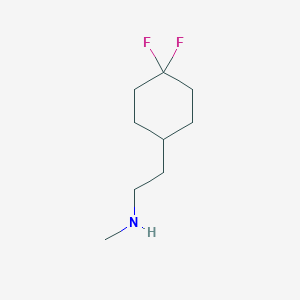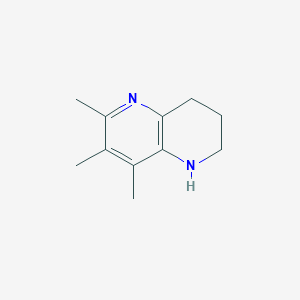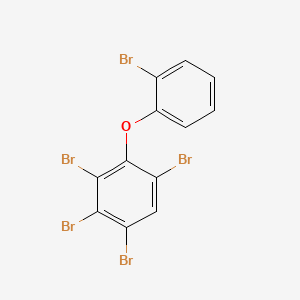
2,2',3,4,6-Pentabromodiphenyl ether
Vue d'ensemble
Description
2,2’,3,4,6-Pentabromodiphenyl Ether is one of the Polybrominated di-Ph ethers (PBDEs), which are a new class of global, persistent, and toxic contaminants. It is used as Brominated flame retardants (BFRs) in various consumer products .
Molecular Structure Analysis
The molecular formula of 2,2’,3,4,6-Pentabromodiphenyl ether is C12H5Br5O. Its molecular weight is 564.688 Da . The 3D structure of the compound can be viewed using specific software .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’,3,4,6-Pentabromodiphenyl ether include a density of 2.3±0.1 g/cm3, a boiling point of 421.0±45.0 °C at 760 mmHg, and a flash point of 174.2±27.2 °C .Applications De Recherche Scientifique
In Vitro Metabolism Studies
2,2',3,4,6-Pentabromodiphenyl ether (BDE-99), along with other polybrominated diphenyl ethers (PBDEs), has been extensively studied for its metabolism in various biological systems. Researchers have investigated the in vitro oxidative metabolism of BDE-99 using chicken liver microsomes, identifying several hydroxylated metabolites. These studies help understand the metabolic pathways and potential toxic effects of PBDEs in different organisms (Zheng et al., 2015).
Comparative Metabolism in Rats
Comparative studies of the oxidative metabolism of BDE-99 in rat hepatic microsomes have been conducted. This research offers insights into the rates of metabolite formation, kinetic parameters, and the role of cytochrome P450 enzymes in the metabolism process. Such studies are crucial for understanding how BDE-99 is processed in mammalian systems and its potential health implications (Erratico et al., 2011).
Role in Cytochrome P450 Metabolism
Research has highlighted the primary role of cytochrome P450 2B6 in the oxidative metabolism of BDE-100 (a closely related congener of BDE-99) to hydroxylated metabolites. This study emphasizes the significance of specific P450 enzymes in the metabolism of PBDEs and their role in producing neurotoxic effects (Gross et al., 2015).
Synthesis and Identification in Human Blood
Studies have focused on synthesizing novel polybrominated diphenyl ether metabolites and identifying them in human blood. This research is pivotal in understanding human exposure to PBDEs and their potential health effects. Identifying these compounds in biological samples is crucial for monitoring and assessing human health risks associated with PBDE exposure (Rydén et al., 2012).
Temporal Trend Studies in Wildlife
Temporal trend studies have been conducted on BDE-99 in wildlife, such as guillemot eggs from the Baltic Sea. These studies offer valuable insights into the environmental persistence and accumulation patterns of PBDEs in natural ecosystems, contributing to the understanding of their ecological impact (Sellström et al., 2003).
Analysis of Metabolites in Mice
Research on the measurement of PBDEs and their metabolites in mouse plasma after exposure to commercial pentabromodiphenyl ether mixtures has been carried out. This study provides insights into the metabolic pathways of PBDEs and the formation of potentially bioactive metabolites, which are crucial for assessing the toxicological risks of these compounds (Qiu et al., 2007).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,2,3,5-tetrabromo-4-(2-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-3-1-2-4-9(6)18-12-8(15)5-7(14)10(16)11(12)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZUHBCVIZNZFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C(=C(C=C2Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879904 | |
| Record name | BDE-88 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4,6-Pentabromodiphenyl ether | |
CAS RN |
446254-55-3 | |
| Record name | 2,2',3,4,6-Pentabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-88 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,6-PENTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ1S508J7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



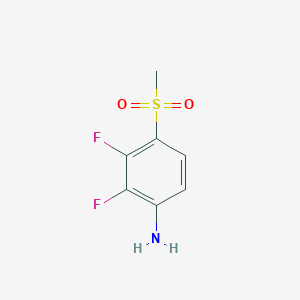

![4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide](/img/structure/B1530744.png)
![3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1530745.png)
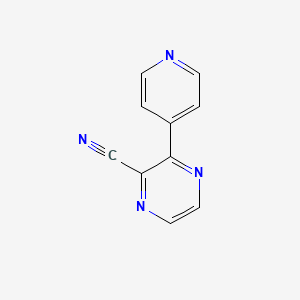
![2-{Spiro[4.5]decan-8-yl}acetic acid](/img/structure/B1530747.png)
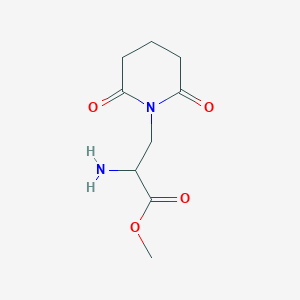
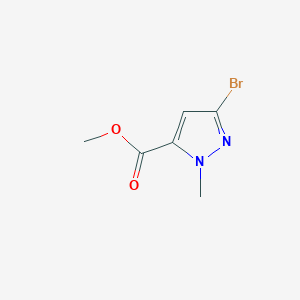
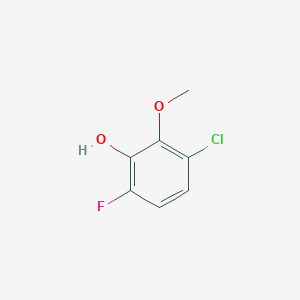
![1,9-Dioxa-3-azaspiro[5.5]undecan-2-one](/img/structure/B1530753.png)
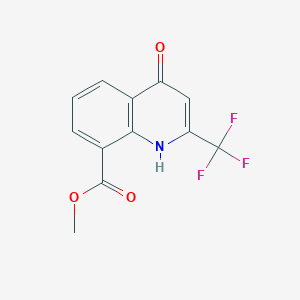
![5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1530756.png)
